molecular formula C11H13N3O B12918347 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one CAS No. 29458-30-8

2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one

Cat. No.: B12918347
CAS No.: 29458-30-8
M. Wt: 203.24 g/mol
InChI Key: UOCOWPDBMOCDPI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an aminophenyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylhydrazine and 3,4-dimethyl-1H-pyrazole-5-carboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired pyrazole derivative.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one: This compound lacks one methyl group compared to the target compound, which may affect its chemical reactivity and biological activity.

    1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazole:

The uniqueness of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

29458-30-8

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-aminophenyl)-4,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3

InChI Key

UOCOWPDBMOCDPI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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